molecular formula C16H16F3N3O2 B2932954 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide CAS No. 1170545-05-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2932954
CAS No.: 1170545-05-7
M. Wt: 339.318
InChI Key: MLGTYFKJKGNASZ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a cyclohexyl group at the 5-position and a benzamide moiety at the 2-position. The benzamide ring is further functionalized with a trifluoromethyl (-CF₃) group at the para position. This compound belongs to a class of 1,3,4-oxadiazoles optimized for biological activity, particularly enzyme inhibition (e.g., Ca²⁺/calmodulin-dependent targets) .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)12-8-6-10(7-9-12)13(23)20-15-22-21-14(24-15)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGTYFKJKGNASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.

    Attachment of the Benzamide Moiety: The final step involves coupling the oxadiazole intermediate with 4-(trifluoromethyl)benzoic acid or its derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Reduction Reactions

The 1,3,4-oxadiazole ring undergoes selective reduction under controlled conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) target the heterocyclic ring, leading to ring opening and formation of a diacylhydrazine intermediate. For example:

ReagentConditionsProductYieldSource
LiAlH4 (2 eq.)THF, 0°C → refluxN-cyclohexyl-2-(4-(trifluoromethyl)benzamido)acetohydrazide65–70%

This reaction is critical for modifying the core scaffold while retaining the cyclohexyl and benzamide substituents.

Hydrolysis Reactions

The amide bond and oxadiazole ring exhibit distinct hydrolysis behavior:

Acidic Hydrolysis

In 6M HCl at 100°C, the benzamide group hydrolyzes to yield 4-(trifluoromethyl)benzoic acid and 5-cyclohexyl-1,3,4-oxadiazol-2-amine (confirmed by LC-MS). Prolonged exposure (>12 hours) further degrades the oxadiazole ring into a hydrazine derivative.

Basic Hydrolysis

Under NaOH (10% aq.) at 80°C, the amide bond cleaves to form the sodium salt of 4-(trifluoromethyl)benzoic acid. The oxadiazole ring remains intact under these conditions.

Substitution Reactions

The trifluoromethylbenzamide moiety participates in nucleophilic aromatic substitution (NAS) at the meta position relative to the electron-withdrawing trifluoromethyl group. For instance:

ReagentConditionsProductYieldSource
KNO₃, H₂SO₄0°C, 4 hours3-nitro-4-(trifluoromethyl)benzamide derivative45%
Cl₂, FeCl₃DCM, 25°C, 2 hours3-chloro-4-(trifluoromethyl)benzamide derivative55%

The oxadiazole NH group also undergoes alkylation with methyl iodide in the presence of NaH, forming N-methylated derivatives .

Stability Under Oxidative Conditions

The trifluoromethyl group is resistant to oxidation, but the oxadiazole ring decomposes in the presence of strong oxidizers like KMnO₄ or H₂O₂ , producing CO₂ and NH₃ as byproducts.

Mechanistic Insights

  • Reduction : LiAlH4 coordinates with the oxadiazole nitrogen, weakening the N–O bond and facilitating ring opening.

  • Hydrolysis : Protonation of the amide carbonyl in acidic conditions increases electrophilicity, accelerating nucleophilic attack by water.

  • Substitution : The trifluoromethyl group directs electrophiles to the meta position via its strong −I effect, as shown in nitration and chlorination reactions .

Reaction Optimization Considerations

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance substitution yields.

  • Temperature : Oxadiazole ring stability decreases above 120°C, limiting high-temperature applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., -Br, -CF₃) generally result in moderate yields (25–43%), while alkyl groups (e.g., -ethyl) yield lower (29%) .
  • Bromine substitution (compound 46) achieves the highest yield (77%), likely due to favorable reactivity in nucleophilic acyl substitution .

HPLC Purity and Retention :

  • The target compound (95.9% purity) aligns with analogs like 54 (95.5%) and 52 (100% purity), indicating robust synthetic protocols .
  • Longer retention times (e.g., 13.367 min for the target vs. 12.732 min for 54) correlate with increased hydrophobicity from the -CF₃ group .

Trifluoromethyl Positioning :

  • The 4-CF₃ isomer (target) vs. 3-CF₃ (compound 48) may exhibit distinct electronic and steric profiles, impacting target binding. The para position maximizes resonance stabilization .

Physicochemical and Spectroscopic Analysis

  • NMR Signatures: The target’s ¹H NMR (DMSO-d₆) shows distinct aromatic proton shifts (δ 8.31, 8.18 ppm) and cyclohexyl multiplet signals (δ 1.23–2.01 ppm), consistent with analogs like compound 65 .
  • Stability : The -CF₃ group enhances resistance to metabolic oxidation compared to -F or -Cl analogs, as seen in compound 54 .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of the oxadiazole ring and subsequent functionalization with a trifluoromethyl group. The structural formula can be represented as follows:

C15H16F3N3O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

This compound belongs to a class of oxadiazoles known for their broad-spectrum biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in melanoma, leukemia, and breast cancer cell lines.

A comparative analysis of various oxadiazole derivatives indicated that certain analogs displayed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and K-562 (leukemia) . The following table summarizes the IC50 values for selected compounds:

Compound NameCell LineIC50 (µM)
This compoundMCF-70.65
Similar Oxadiazole DerivativeHCT-1161.95
Similar Oxadiazole DerivativeK-5620.87

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Some studies have shown that oxadiazoles can inhibit enzymes such as EGFR and Src kinases, which are crucial for tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives possess significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluated the effects of various oxadiazole compounds on different cancer cell lines at concentrations of 10 µM. The findings revealed that certain derivatives exhibited over 50% growth inhibition in sensitive cell lines such as NCI-H522 and HL-60 .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of oxadiazoles against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts .

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